molecular formula C7H10ClN3O B1464513 3-[(3-Chloropyrazin-2-yl)amino]propan-1-ol CAS No. 1248080-58-1

3-[(3-Chloropyrazin-2-yl)amino]propan-1-ol

Cat. No. B1464513
CAS RN: 1248080-58-1
M. Wt: 187.63 g/mol
InChI Key: WDBRLLOZIKGETJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(3-Chloropyrazin-2-yl)amino]propan-1-ol, also known as CPAP, is a synthetic organic compound that is used in numerous laboratory experiments. CPAP is a colorless, crystalline solid with a melting point of 128°C and a boiling point of 220°C. It is soluble in water, ethanol, and other polar solvents. CPAP is a versatile compound that can be used in a variety of laboratory experiments, including biochemical and physiological studies.

Scientific Research Applications

3-[(3-Chloropyrazin-2-yl)amino]propan-1-ol is widely used in a variety of scientific research applications. It is commonly used in biochemical and physiological studies as a substrate for enzymes, as a reagent in biochemical reactions, and as a catalyst in organic reactions. This compound is also used in the synthesis of other compounds, such as peptides and nucleotides. In addition, this compound is used in the synthesis of biologically active compounds, including drugs and biopolymers.

Mechanism of Action

3-[(3-Chloropyrazin-2-yl)amino]propan-1-ol acts as an enzyme substrate, a reagent, and a catalyst in biochemical and physiological studies. As an enzyme substrate, this compound binds to the active site of an enzyme and facilitates the reaction of the enzyme with a substrate. As a reagent, this compound can be used to catalyze reactions, such as the synthesis of other compounds. As a catalyst, this compound accelerates the rate of a reaction without being consumed in the reaction.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In biochemical studies, this compound has been used to study the structure and function of enzymes, as well as the regulation of metabolic pathways. In physiological studies, this compound has been used to study the effects of drugs on the body, as well as the effects of hormones and other biological molecules on cellular processes.

Advantages and Limitations for Lab Experiments

3-[(3-Chloropyrazin-2-yl)amino]propan-1-ol has several advantages for laboratory experiments. It is relatively easy to synthesize, and it is stable and non-toxic. In addition, this compound is a versatile compound that can be used in a variety of biochemical and physiological studies. However, this compound is not suitable for all laboratory experiments. It is not suitable for use in high-temperature reactions, and it may not be suitable for use in some biochemical and physiological studies due to its low solubility in water.

Future Directions

There are a number of potential future directions for the use of 3-[(3-Chloropyrazin-2-yl)amino]propan-1-ol in laboratory experiments. This compound could be used in the development of new drugs and biopolymers, as well as in the study of metabolic pathways. In addition, this compound could be used to study the effects of hormones, drugs, and other biological molecules on cellular processes. This compound could also be used to study the structure and function of enzymes, as well as the regulation of metabolic pathways. Finally, this compound could be used in the synthesis of other compounds, such as peptides and nucleotides.

properties

IUPAC Name

3-[(3-chloropyrazin-2-yl)amino]propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10ClN3O/c8-6-7(10-2-1-5-12)11-4-3-9-6/h3-4,12H,1-2,5H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDBRLLOZIKGETJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=N1)NCCCO)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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